molecular formula C4H4N4O3 B053870 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid CAS No. 116496-93-6

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid

Cat. No. B053870
M. Wt: 156.1 g/mol
InChI Key: WWRSBGQVXOZNDV-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They are building blocks in biologically important molecules and have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . These compounds can be synthesized through several methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazines can vary widely depending on the specific derivative. For example, 3-Amino-1,2,4-triazine has a melting point of 174-177 °C (lit.) .

Safety And Hazards

3-Amino-1,2,4-triazine has been classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future research directions in the field of 1,2,4-triazines could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSBGQVXOZNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(NC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282392
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid

CAS RN

116496-93-6
Record name 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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